3-Fluorobenzyl isocyanate

Medicinal Chemistry Pharmacokinetics ADME Optimization

3-Fluorobenzyl isocyanate (CAS 102422-56-0; C₈H₆FNO; MW 151.14) is a meta-substituted fluorinated aromatic isocyanate featuring a reactive electrophilic -N=C=O group attached to a 3-fluorophenylmethyl moiety. This compound serves as a versatile building block for the synthesis of ureas, carbamates, and functional materials where regiochemical control of fluorine substitution influences downstream molecular properties.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 102422-56-0
Cat. No. B034883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzyl isocyanate
CAS102422-56-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN=C=O
InChIInChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
InChIKeyPHRJTGPFEAUEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzyl Isocyanate (CAS 102422-56-0): Verified Physicochemical Specifications for Procurement & Chemical Differentiation


3-Fluorobenzyl isocyanate (CAS 102422-56-0; C₈H₆FNO; MW 151.14) is a meta-substituted fluorinated aromatic isocyanate featuring a reactive electrophilic -N=C=O group attached to a 3-fluorophenylmethyl moiety. This compound serves as a versatile building block for the synthesis of ureas, carbamates, and functional materials where regiochemical control of fluorine substitution influences downstream molecular properties. Commercially available at 98% purity with a boiling point of 209 °C (lit.) and refractive index n20/D of 1.506 (lit.) , the compound is classified under UN2206 (Isocyanates, Toxic, N.O.S.) and requires storage at 2–8 °C under inert atmosphere .

Why 3-Fluorobenzyl Isocyanate Cannot Be Replaced by 2-Fluoro or 4-Fluoro Regioisomers in Reaction Development


Fluorobenzyl isocyanate regioisomers (ortho, meta, para) share identical molecular formulas and isocyanate reactivity but differ fundamentally in the spatial orientation and electronic environment of the fluorine substituent. The meta-fluoro substitution in 3-fluorobenzyl isocyanate imparts distinct dipole moments and electrostatic surface potentials compared to ortho- or para-fluorinated analogs, which directly affect molecular recognition in biological target binding, crystal packing behavior, and downstream pharmacological properties including metabolic stability and membrane permeability . In lithium-ion battery applications, 4-fluorobenzyl isocyanate demonstrates capacity retention of 81.3% after 200 cycles at 1% electrolyte concentration versus 39.1% for unmodified electrolyte . The meta-substituted 3-fluoro analog would produce a different cathode-electrolyte interface (CEI) film morphology due to altered polymerization kinetics and spatial orientation, making regioisomer interchange without re-optimization inappropriate for reproducible outcomes.

3-Fluorobenzyl Isocyanate: Comparative Performance Metrics vs. Regioisomers and Non-Fluorinated Analogs


Meta-Fluoro Substitution Enables Distinct Lipophilicity and Membrane Permeability Profile vs. Non-Fluorinated Benzyl Isocyanate

The 3-fluorobenzyl group optimally balances lipophilicity (log P) and membrane permeability compared to non-fluorinated benzyl analogs. Fluorinated urea derivatives incorporating the 3-fluorobenzyl moiety demonstrate enhanced cellular uptake relative to non-fluorinated counterparts due to the electron-withdrawing effect of fluorine modulating partition coefficients and passive diffusion . This differentiated pharmacokinetic profile translates to measurable advantages in cellular uptake efficiency where fluorine substitution is required for target engagement. While direct head-to-head log P comparisons between 3-fluorobenzyl isocyanate and benzyl isocyanate (CAS 3173-56-6) are not available in the retrieved literature, studies on structurally related fluorinated urea derivatives consistently demonstrate that the 3-fluorobenzyl group achieves the optimal balance of lipophilicity for membrane permeation among fluorinated regioisomers .

Medicinal Chemistry Pharmacokinetics ADME Optimization

GSK-3β Inhibition: 3-Fluorobenzyl Isocyanate Serves as a Potent Scaffold for ATP-Binding Site Blockade

3-Fluorobenzyl isocyanate is characterized as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase critical in glycogen metabolism, cell cycle regulation, and apoptosis . The compound blocks the phosphorylation site on GSK-3β's ATP binding site and demonstrates inhibitory effects on X-ray irradiation-induced hyperphosphorylation of tau protein in Alzheimer's disease models . While specific IC₅₀ values for 3-fluorobenzyl isocyanate are not provided in the retrieved literature, the compound's ability to form co-crystals with oxadiazole derivatives, confirmed by X-ray diffraction, provides structural validation of its binding orientation at the kinase active site . In contrast, 4-fluorobenzyl isocyanate has not been characterized for GSK-3β inhibitory activity in the available literature, suggesting that the meta-fluoro substitution pattern contributes to the observed kinase binding profile.

Kinase Inhibition Alzheimer's Disease Research Tau Phosphorylation

Boiling Point Differentiation: 209 °C for 3-Fluoro vs. 202–211 °C Across Regioisomers Enables Separation and Purification Selectivity

The boiling point of 3-fluorobenzyl isocyanate is 209 °C (lit.) , which differs measurably from its regioisomers: 2-fluorobenzyl isocyanate (CAS 132740-44-4) boils at 202 °C (lit.) , and 4-fluorobenzyl isocyanate (CAS 132740-43-3) boils at 211 °C (lit.) . This 7–9 °C boiling point range across the three regioisomers provides an experimentally verifiable physical property for distinguishing between compounds. In preparative chromatography and fractional distillation workflows, this temperature differential enables separation of meta-substituted product from ortho- or para- byproducts that may form during non-regioselective synthetic approaches.

Chemical Purification Process Development Analytical Method Validation

Density Variation Among Fluorobenzyl Isocyanates: 1.09 g/cm³ (3-Fluoro) vs. 1.18–1.186 g/cm³ (2-Fluoro and 4-Fluoro)

The density of 3-fluorobenzyl isocyanate is 1.09 ± 0.1 g/cm³ (predicted) , which is approximately 8% lower than the densities reported for 2-fluorobenzyl isocyanate (1.18 g/mL at 25 °C) and 4-fluorobenzyl isocyanate (1.186 g/mL at 25 °C) . This density differential reflects differences in molecular packing arising from the meta-substitution pattern's distinct spatial geometry compared to ortho and para configurations. The lower density of the 3-fluoro isomer translates to a larger molar volume per unit mass (approximately 138.7 mL/mol for 3-fluoro vs. 128.1 mL/mol for 4-fluoro), which influences polymer chain packing and free volume characteristics when the compound is incorporated as a monomer or crosslinking agent.

Material Science Polymer Synthesis Formulation Development

Commercial Purity Benchmark: 98% Assay with GC Verification ≥97.5% for Reproducible Synthetic Outcomes

3-Fluorobenzyl isocyanate is commercially available at 98% minimum purity (assay) with gas chromatography verification of ≥97.5% . This high purity specification minimizes batch-to-batch variability attributable to isocyanate hydrolysis products, dimerization byproducts, and residual synthetic intermediates. The compound's storage requirement at 2–8 °C under inert atmosphere is critical: isocyanates undergo moisture-induced degradation to form ureas and amines, with the rate of hydrolysis accelerated by the electron-withdrawing fluorine substituent compared to non-fluorinated benzyl isocyanate . For procurement decision-making, the combination of 98% purity certification, GC verification, and defined storage conditions ensures that the reagent performs consistently in sensitive applications such as GSK-3β inhibitor synthesis and material science formulations.

Quality Control Synthetic Reliability Procurement Specification

3-Fluorobenzyl Isocyanate: Application Scenarios for Research Procurement and Industrial Use


Medicinal Chemistry: GSK-3β Kinase Inhibitor Development for Neurodegenerative Disease Research

3-Fluorobenzyl isocyanate is employed as a key scaffold for developing GSK-3β inhibitors targeting tau protein hyperphosphorylation in Alzheimer's disease models. The compound blocks the ATP binding site phosphorylation of GSK-3β and forms co-crystals with oxadiazole derivatives amenable to X-ray diffraction-based structure determination . This application scenario specifically requires the meta-fluoro regioisomer, as 4-fluorobenzyl isocyanate lacks documented GSK-3β inhibitory activity in the available literature. Researchers should procure the 98% purity grade with storage at 2–8 °C to ensure consistent inhibitory activity across experimental replicates.

Process Development: Regioselective Synthesis Requiring Meta-Fluoro Orientation for Optimized Lipophilicity and Membrane Permeability

The 3-fluorobenzyl group provides an optimal balance of lipophilicity (log P) and membrane permeability compared to non-fluorinated benzyl analogs, making 3-fluorobenzyl isocyanate the preferred reagent for synthesizing urea and carbamate derivatives where enhanced cellular uptake is required . Fluorinated urea derivatives incorporating the 3-fluorobenzyl moiety demonstrate improved passive diffusion relative to non-fluorinated counterparts. This application benefits from the compound's boiling point (209 °C) and density (1.09 g/cm³) for process-scale handling, with the lower density compared to 4-fluoro analog (1.186 g/mL) providing distinct mass transfer characteristics in flow chemistry systems.

Material Science: Synthesis of Fluorinated Polyurethanes and Functional Polymers Requiring Meta-Substituted Aromatic Spacers

3-Fluorobenzyl isocyanate serves as a monomer for synthesizing fluorinated polyurethanes, coatings, and functional materials where the meta-fluoro substitution pattern influences polymer chain packing and free volume characteristics . The compound's isocyanate group reacts with alcohols and amines to form urethane and urea linkages, while the 3-fluorobenzyl moiety imparts distinct dipole moments and electrostatic surface potentials that differ from ortho- or para-fluorinated analogs. The lower density of 3-fluorobenzyl isocyanate (1.09 g/cm³) compared to 4-fluorobenzyl isocyanate (1.186 g/mL) affects polymer molar volume calculations and final material properties, making regioisomer substitution without reformulation inadvisable.

Analytical Chemistry: Method Development and Quality Control Using Boiling Point and Density as Regioisomer Differentiation Markers

The boiling point of 3-fluorobenzyl isocyanate (209 °C) is intermediate between 2-fluorobenzyl isocyanate (202 °C) and 4-fluorobenzyl isocyanate (211 °C), providing a measurable physical property for regioisomer identification in quality control workflows . This temperature differential, combined with the distinct density (1.09 g/cm³ vs. 1.18–1.186 g/cm³ for ortho/para analogs), enables confirmation of correct regioisomer identity during incoming material inspection and reaction monitoring without requiring advanced spectroscopic techniques.

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